![molecular formula C9H8FN B2465708 2-(3-Fluorophenyl)propanenitrile CAS No. 1096868-17-5](/img/structure/B2465708.png)
2-(3-Fluorophenyl)propanenitrile
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Overview
Description
Scientific Research Applications
Synthesis and Antioxidant Activity
2-(3-Fluorophenyl)propanenitrile has been utilized in the synthesis of various chemical compounds. For instance, its derivatives were used in the preparation of thiazolidin-4-one derivatives, showing promising antioxidant activities (El Nezhawy et al., 2009).
Biocompatible Polymer Applications
In the field of polymer science, derivatives of 2-(3-Fluorophenyl)propanenitrile were involved in creating biocompatible, multifunctional aliphatic-terpolymers. These polymers showed potential in various applications, including as Fe(III) sensors and in imaging for medical purposes (Mahapatra et al., 2020).
Crystallographic Studies
The compound also played a role in crystallographic studies. For example, the crystal structure of certain derivatives was characterized to understand the molecular arrangement and interactions, contributing valuable information to the field of crystallography (Sharma et al., 2014).
Applications in Battery Technology
In battery technology, derivatives of 2-(3-Fluorophenyl)propanenitrile have been used in the development of safe electrolytes for lithium-ion batteries. This research contributes to enhancing the safety and efficiency of these power sources (Liu et al., 2016).
Synthesis of Heterocycles
This compound has been central in synthesizing various heterocyclic systems, such as imidazole derivatives and oxazoles. These syntheses have broad applications, including in pharmaceuticals and material science (Drabina & Sedlák, 2012).
Environmental Applications
In environmental applications, the degradation of certain nitrile compounds was studied using micro-electrolysis systems, contributing to understanding pollutant removal strategies (Lai et al., 2013).
Fluorescence Studies
The fluorescence behavior of specific derivatives was investigated, providing insights into the interactions between these compounds and different solvents. This research is significant for developing new fluorescent materials and sensors (Valat et al., 2001).
Mechanism of Action
properties
IUPAC Name |
2-(3-fluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLJRZFJNZUUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propanenitrile |
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